molecular formula C13H11N3O4 B3860695 N-(2-FURYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE CAS No. 5527-88-8

N-(2-FURYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE

Cat. No.: B3860695
CAS No.: 5527-88-8
M. Wt: 273.24 g/mol
InChI Key: JHVADQUYMNAVRC-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-FURYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE is an organic compound that features a furylmethylideneamino group and a nitrophenylacetamide group

Biochemical Analysis

Biochemical Properties

N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial properties, making it effective against both Gram-positive and Gram-negative bacteria . It interacts with bacterial enzymes, inhibiting their activity and leading to the disruption of essential bacterial processes. Additionally, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide has been found to interact with proteins involved in cellular signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in certain cancer cell lines by activating specific signaling cascades that lead to programmed cell death . Additionally, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can alter the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and overall metabolism .

Molecular Mechanism

At the molecular level, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This compound can inhibit bacterial enzymes by forming stable complexes with them, thereby preventing their normal function . Additionally, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide have been studied over time to understand its stability, degradation, and long-term impact on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can have sustained effects on cellular processes, including prolonged inhibition of bacterial growth and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial activity and modulation of cellular signaling pathways . At higher doses, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can induce toxic effects, including cellular damage and adverse physiological responses . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity .

Metabolic Pathways

N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates . Additionally, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can affect the levels of specific metabolites, thereby altering cellular energy balance and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to reach specific intracellular compartments where it exerts its effects . Additionally, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can bind to proteins that facilitate its distribution within tissues, leading to its accumulation in target cells .

Subcellular Localization

The subcellular localization of N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE typically involves the condensation of 2-furylmethylideneamine with 2-(4-nitrophenyl)acetamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process includes steps like purification, crystallization, and quality control to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Various substitution reactions can occur, particularly at the furyl and phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Furylmethylideneamino oxides.

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-FURYLMETHYLIDENEAMINO)-2-(4-CHLOROPHENYL)ACETAMIDE
  • N-(2-FURYLMETHYLIDENEAMINO)-2-(4-METHOXYPHENYL)ACETAMIDE

Uniqueness

N-(2-FURYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-13(15-14-9-12-2-1-7-20-12)8-10-3-5-11(6-4-10)16(18)19/h1-7,9H,8H2,(H,15,17)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVADQUYMNAVRC-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789780
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-FURYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 2
N-(2-FURYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.